Cas no 1000341-12-7 (3-Iodo-6-methoxy-4-nitro 1H-Indazole)

3-Iodo-6-methoxy-4-nitro 1H-Indazole 化学的及び物理的性質
名前と識別子
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- 3-Iodo-6-methoxy-4-nitro-1H-indazole
- 3-Iodo-6-methoxy-4-nitro 1H-indazole
- 3-iodo-6-methoxy-4-nitro-2H-indazole
- 3-Iodo-6-methoxy-4-nitro 1H-Indazole
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- インチ: InChI=1S/C8H6IN3O3/c1-15-4-2-5-7(8(9)11-10-5)6(3-4)12(13)14/h2-3H,1H3,(H,10,11)
- InChIKey: MVRUMBZYNRQEIK-UHFFFAOYSA-N
- SMILES: COC1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN2)I
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
3-Iodo-6-methoxy-4-nitro 1H-Indazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM150465-1g |
3-iodo-6-methoxy-4-nitro-1H-indazole |
1000341-12-7 | 95% | 1g |
$720 | 2021-08-05 | |
TRC | I737478-2mg |
3-Iodo-6-methoxy-4-nitro 1H-Indazole |
1000341-12-7 | 2mg |
$ 65.00 | 2022-06-04 | ||
TRC | I737478-1mg |
3-Iodo-6-methoxy-4-nitro 1H-Indazole |
1000341-12-7 | 1mg |
$ 50.00 | 2022-06-04 | ||
Alichem | A269002032-1g |
3-Iodo-6-methoxy-4-nitro-1H-indazole |
1000341-12-7 | 95% | 1g |
$663.40 | 2023-09-04 | |
Chemenu | CM150465-1g |
3-iodo-6-methoxy-4-nitro-1H-indazole |
1000341-12-7 | 95% | 1g |
$606 | 2023-02-19 | |
TRC | I737478-10mg |
3-Iodo-6-methoxy-4-nitro 1H-Indazole |
1000341-12-7 | 10mg |
$ 135.00 | 2022-06-04 |
3-Iodo-6-methoxy-4-nitro 1H-Indazole 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
3-Iodo-6-methoxy-4-nitro 1H-Indazoleに関する追加情報
3-Iodo-6-methoxy-4-nitro 1H-Indazole: A Promising Compound in the Field of Medicinal Chemistry
3-Iodo-6-methoxy-4-nitro 1H-Indazole (CAS No. 1000341-12-7) is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The presence of specific functional groups such as the iodo, methoxy, and nitro substituents on the indazole ring structure imparts distinct chemical and biological characteristics that make it a valuable candidate for further research and development.
The chemical structure of 3-Iodo-6-methoxy-4-nitro 1H-Indazole is characterized by a central indazole ring with an iodine atom at the 3-position, a methoxy group at the 6-position, and a nitro group at the 4-position. These functional groups play crucial roles in determining the compound's reactivity, solubility, and biological activity. The iodine substituent, in particular, is known to enhance lipophilicity and improve cellular uptake, which can be beneficial for drug delivery and efficacy. The methoxy group contributes to the compound's stability and can influence its binding affinity to specific receptors. The nitro group, on the other hand, is often associated with redox properties and can modulate cellular signaling pathways.
Recent studies have highlighted the potential of 3-Iodo-6-methoxy-4-nitro 1H-Indazole in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preclinical studies have demonstrated that 3-Iodo-6-methoxy-4-nitro 1H-Indazole has significant anti-cancer properties, particularly against breast cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.
In the realm of virology, 3-Iodo-6-methoxy-4-nitro 1H-Indazole has shown promise as an antiviral agent. A study published in Antiviral Research reported that this compound effectively inhibits the replication of several viruses, including influenza virus and herpes simplex virus (HSV). The mechanism of action appears to involve interference with viral entry and replication processes, making it a potential lead for developing broad-spectrum antiviral drugs.
The pharmacokinetic properties of 3-Iodo-6-methoxy-4-nitro 1H-Indazole have also been extensively studied. Research indicates that the compound has favorable oral bioavailability and a reasonable half-life, which are important considerations for drug development. Furthermore, preliminary toxicology studies have shown that 3-Iodo-6-methoxy-4-nitro 1H-Indazole is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
In conclusion, 3-Iodo-6-methoxy-4-nitro 1H-Indazole (CAS No. 1000341-12-7) is a multifaceted compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, solidifying its position as a promising molecule in the pharmaceutical industry.
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